molecular formula C12H15NO3S B13333780 Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B13333780
M. Wt: 253.32 g/mol
InChI Key: NJIQZNVUVBJWQX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of multiple functional groups, including an amino group, a ketone, and an ester, makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of pharmaceutical agents due to its diverse functional groups.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding interactions, while the ketone and ester groups can participate in various chemical reactions, potentially leading to the formation of active metabolites.

Comparison with Similar Compounds

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

Uniqueness: Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

ethyl 2-amino-5-methyl-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C12H15NO3S/c1-3-16-12(15)9-7-4-6(2)5-8(14)10(7)17-11(9)13/h6H,3-5,13H2,1-2H3

InChI Key

NJIQZNVUVBJWQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(CC2=O)C)N

Origin of Product

United States

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